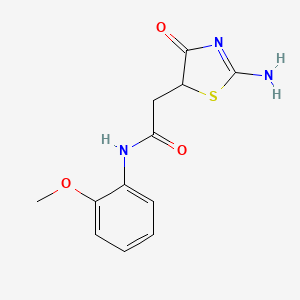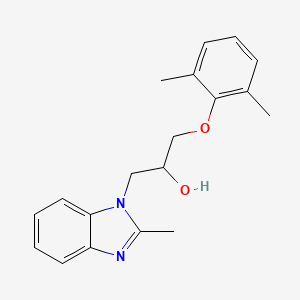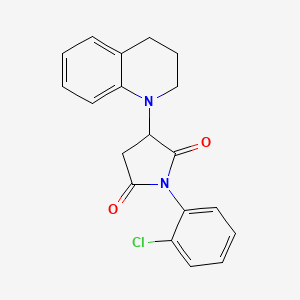
1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione (CPD) is a novel and powerful bioactive compound that has become increasingly popular in scientific research and lab experiments due to its unique properties. CPD is a member of the quinoline family of compounds, which are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. CPD has been found to possess a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, CPD has been found to have a wide range of applications in biological and chemical research, including drug design and development, drug screening, and drug delivery.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including drug design and development, drug screening, and drug delivery. In drug design and development, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has been used to identify novel drug candidates that have the potential to treat a variety of diseases. 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has also been used to screen for potential drug targets, with the goal of identifying compounds that interact with a given target protein or enzyme. In addition, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has been used in drug delivery systems to optimize the delivery of a drug to its target site.
Wirkmechanismus
The exact mechanism of action of 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione is not fully understood, but it is hypothesized that 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione works by inhibiting the activity of certain enzymes and proteins involved in the regulation of inflammation and cancer. Specifically, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has been found to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has anti-inflammatory, antioxidant, and anti-cancer activities. Specifically, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has been found to inhibit the activity of COX-2 and NF-κB, two enzymes involved in the regulation of inflammation and cancer. In addition, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the growth of cancer cells. In vivo studies have also shown that 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has anti-inflammatory and anti-cancer activities, as well as neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione in lab experiments has several advantages. First, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione is relatively easy to synthesize, making it an attractive compound for use in lab experiments. Second, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione is relatively stable, so it can be stored and used over long periods of time. Third, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has a wide range of biological activities, making it a useful tool for studying a variety of biological processes. Finally, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione is relatively inexpensive, making it an attractive compound for use in lab experiments.
However, there are some limitations to the use of 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione in lab experiments. First, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione is a relatively new compound, so there is limited information available about its effects in vivo. Second, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione is relatively insoluble in water, so it can be difficult to use in experiments that require aqueous solutions. Finally, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione is a relatively potent compound, so it is important to use caution when handling and using it in lab experiments.
Zukünftige Richtungen
The potential applications of 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione in scientific research and lab experiments are vast and varied. Some potential future directions for 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione research include:
• Further investigation of the biochemical and physiological effects of 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione, including its effects on inflammation and cancer.
• Development of novel drug delivery systems for 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione to optimize its delivery to its target site.
• Investigation of the potential therapeutic effects of 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione in various diseases, including cancer and inflammatory diseases.
• Development of new methods for synthesizing 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione to reduce the cost of production and increase its availability.
• Investigation of the potential toxic effects of 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione in humans and other animals.
• Development of new methods for detecting and quantifying 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione in biological samples.
• Investigation of the potential interactions between 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione and other drugs or compounds.
• Investigation of the potential uses of 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione in other areas of scientific research, such as drug design and development.
Synthesemethoden
1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione can be synthesized by a variety of chemical reactions, including the reaction of 2-chlorobenzaldehyde with 1,2,3,4-tetrahydroquinoline in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate called the quinoline-aldehyde adduct, which then undergoes a cyclization reaction to form the desired product, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione. The reaction is typically carried out in a solvent such as dimethyl sulfoxide.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(3,4-dihydro-2H-quinolin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-14-8-2-4-10-16(14)22-18(23)12-17(19(22)24)21-11-5-7-13-6-1-3-9-15(13)21/h1-4,6,8-10,17H,5,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYAOCKGLLWJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3CC(=O)N(C3=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(3,4-dihydroquinolin-1(2H)-yl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

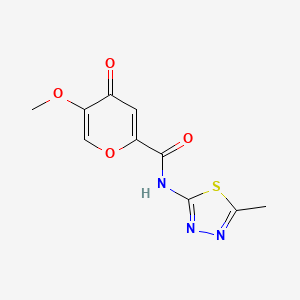
![N4-(4-chlorophenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423112.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B6423125.png)
![N4-(2,4-dimethylphenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423130.png)
![N-(3-chloro-4-methylphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6423138.png)
![N-(3,5-dimethylphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6423139.png)
![5-[2-(4-chlorophenyl)hydrazin-1-ylidene]-4-phenyl-2,5-dihydro-1,3-thiazol-2-imine](/img/structure/B6423148.png)
![6,7-dimethyl-4-oxatricyclo[4.3.0.0^{3,7}]nonane-3-carboxylic acid](/img/structure/B6423150.png)
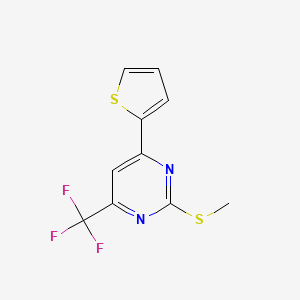
![N-[(2-chloro-6-fluorophenyl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6423182.png)
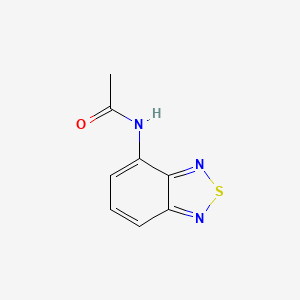
![3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B6423188.png)
